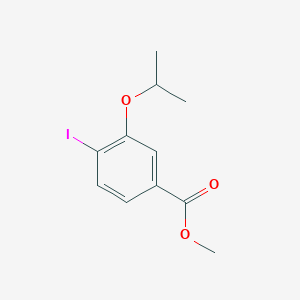

Methyl 4-iodo-3-isopropoxybenzoate

Description

Properties

IUPAC Name |

methyl 4-iodo-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTPEMDGZNZDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-3-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-iodo-3-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the iodination of methyl 3-isopropoxybenzoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is carried out in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with aryl or alkyl boronic acids and alkynes, respectively.

Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride. Conversely, the isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of bases like potassium carbonate or cesium carbonate, and solvents like tetrahydrofuran (THF) or toluene.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride in ether solvents, and oxidizing agents like chromium trioxide in acetic acid.

Major Products Formed

Substitution Reactions: Formation of substituted benzoates with various functional groups.

Coupling Reactions: Formation of biaryl or aryl-alkyne compounds.

Oxidation and Reduction: Formation of alcohols or carbonyl compounds.

Scientific Research Applications

Methyl 4-iodo-3-isopropoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-isopropoxybenzoate depends on the specific application and reaction context. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation with an organoboron reagent, and reductive elimination to form the desired product. In biological systems, the compound may interact with enzymes or receptors through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Methyl 4-bromo-3-methoxybenzoate : Substitutes iodine with bromine and isopropoxy with methoxy.

- Methyl 3-ethoxy-4-chlorobenzoate : Replaces iodine with chlorine and isopropoxy with ethoxy.

- Sandaracopimaric acid methyl ester (from Austrocedrus chilensis resin): A diterpene-derived methyl ester with complex bicyclic structures .

These analogues highlight how halogen and alkoxy substituents modulate reactivity and physical properties.

Physicochemical Properties

Table 1 compares general properties of methyl esters, inferred from the provided evidence:

Note: Data for this compound are extrapolated; experimental values are unavailable in the provided evidence.

The iodine substituent likely increases molecular weight and polarizability compared to bromine or chlorine analogues, enhancing intermolecular interactions. The bulky isopropoxy group may reduce solubility in nonpolar solvents relative to methoxy or ethoxy derivatives .

Reactivity and Stability

- Electrophilic Reactivity : The C–I bond in this compound is weaker than C–Br or C–Cl bonds, favoring oxidative addition in palladium-catalyzed couplings. This contrasts with methyl esters lacking halogens, which are less reactive in such transformations .

- Steric Effects : The isopropoxy group hinders nucleophilic attack at the 3-position compared to smaller alkoxy substituents, as observed in analogous esters .

- Stability : Halogenated methyl esters (e.g., methyl iodide derivatives) are prone to photodecomposition, suggesting similar light sensitivity for the target compound .

Research Findings and Limitations

- Gas Chromatography Analysis : Studies on Austrocedrus chilensis resin identified methyl esters like sandaracopimaric acid methyl ester via GC-MS, emphasizing the utility of chromatographic methods for characterizing complex esters .

- Property Trends : Methyl esters with bulky substituents (e.g., diterpene backbones) exhibit higher melting points and lower solubility than simpler aromatic esters, as shown in Table 3 of IC-AMCE 2023 .

Data Gaps: No direct studies on this compound were found in the provided evidence. Experimental data on its synthesis, stability, and biological activity remain unaddressed.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-iodo-3-isopropoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and esterification. For example, iodination of a precursor like 3-isopropoxybenzoic acid can be performed using iodine and an oxidizing agent (e.g., HIO₃) in acidic conditions. Esterification with methanol is then carried out under catalytic sulfuric acid or via Steglich esterification. Optimization Strategies :

- Monitor reaction progress using TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for faster kinetics).

- Control temperature to minimize side reactions (e.g., 0–25°C for iodination).

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Reference: Synthesis steps for analogous compounds in .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry and ester group integrity. Use deuterated chloroform (CDCl₃) to resolve aromatic proton splitting patterns .

- IR Spectroscopy : Identify ester carbonyl (C=O stretch ~1720 cm⁻¹) and isopropoxy C-O vibrations (~1100–1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern (iodine contributes a distinct isotopic cluster).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer :

- Crystal Growth : Use slow diffusion of non-polar solvents (e.g., hexane) into a saturated ethyl acetate solution.

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts.

- Refinement Challenges :

- Heavy iodine atoms may dominate scattering, complicating light-atom positioning. Use SHELXL’s extinction correction and anisotropic displacement parameters .

- Validate hydrogen positions via difference Fourier maps or geometry-constrained refinement.

- Software : SHELX for structure solution and OLEX2/ORTEP-3 for visualization .

Q. How can researchers design enzyme inhibition studies using this compound, and what controls are critical?

- Methodological Answer :

- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., cytochrome P450, kinases).

- Assay Design :

- Use fluorescence-based or UV-Vis activity assays.

- Include positive controls (known inhibitors) and negative controls (solvent-only).

- Test compound stability in assay buffer (e.g., pH 7.4, 37°C) via LC-MS to rule out hydrolysis.

- Data Interpretation :

- Calculate IC₅₀ values using non-linear regression.

- Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanism (competitive/non-competitive).

Reference: Analogous biological applications in .

Q. How should researchers address discrepancies in reported reactivity or stability data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, purity).

- Analytical Cross-Validation : Combine NMR, HPLC, and mass spectrometry to confirm compound integrity post-reaction.

- Environmental Factors :

- Test stability under varying humidity (iodine may hydrolyze in aqueous conditions).

- Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.

- Literature Comparison : Review solvent effects (e.g., polar aprotic vs. protic solvents) in analogous esterification/iodination reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.